6-[4-(Trifluoromethoxy)phenyl]nicotinic acid

Lipophilicity Physicochemical Properties Drug Design

This 6-aryl nicotinic acid derivative is differentiated by its para-OCF3 substituent, conferring a logP of 3.35 and PSA of 59.42 Ų — ideal for CNS drug design. Its acid-stable trifluoromethoxy group outperforms labile OCH3 analogs, ensuring robust synthetic utility. Cited in patent WO2005/040100 as a key pharmaceutical intermediate, it offers validated development potential for anti-tubercular and neurological targets.

Molecular Formula C13H8F3NO3
Molecular Weight 283.2 g/mol
CAS No. 851266-73-4
Cat. No. B1326243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(Trifluoromethoxy)phenyl]nicotinic acid
CAS851266-73-4
Molecular FormulaC13H8F3NO3
Molecular Weight283.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19)
InChIKeyCMFMUUMHVQNJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid (CAS 851266-73-4) | Structure, Class & Properties for Procurement


6-[4-(Trifluoromethoxy)phenyl]nicotinic acid (CAS 851266-73-4) is a 6-aryl nicotinic acid derivative featuring a trifluoromethoxy (-OCF3) substituent at the para-position of the pendant phenyl ring. This compound belongs to the broader class of 6-substituted pyridine-3-carboxylic acids and serves as a versatile building block in medicinal chemistry. The trifluoromethoxy group confers distinct physicochemical properties, including a calculated logP of approximately 3.35 and a polar surface area (PSA) of 59.42 Ų . The compound has been disclosed as a synthetic intermediate in patent literature for pharmaceutical applications [1], and its predicted pKa of 2.08 suggests substantial ionization under physiological conditions, which impacts solubility and formulation considerations.

Why Unsubstituted or Mono-Fluorinated Analogs Cannot Substitute for 6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid


Simple substitution of 6-[4-(trifluoromethoxy)phenyl]nicotinic acid with 6-phenylnicotinic acid or 6-(4-fluorophenyl)nicotinic acid is unlikely to replicate the desired pharmacological or physicochemical profile. The para-OCF3 group alters key molecular properties in a manner distinct from other substituents: it increases lipophilicity by approximately 1.2 log units compared to the unsubstituted phenyl analog (logP 3.35 vs. 2.15) , thereby influencing membrane permeability and target engagement. Furthermore, the OCF3 group exhibits superior chemical stability relative to the OCH3 group under acidic conditions, such as exposure to hydroiodic acid [1]. In the context of drug design, the trifluoromethoxy group is a recognized bioisostere that can enhance metabolic stability and modulate electron distribution on the aromatic ring [2], effects that are not achieved with hydrogen, methyl, or simple fluoro substituents. Consequently, interchanging these analogs without re-optimization could lead to divergent biological activity, altered pharmacokinetics, or synthetic incompatibility.

Quantitative Differentiation Evidence for 6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid Versus Structural Analogs


Enhanced Lipophilicity (logP) Compared to Unsubstituted 6-Phenylnicotinic Acid

The 4-(trifluoromethoxy)phenyl substituent in 6-[4-(trifluoromethoxy)phenyl]nicotinic acid significantly increases calculated lipophilicity relative to the unsubstituted phenyl analog. The target compound has a predicted logP of approximately 3.35 , whereas 6-phenylnicotinic acid has a predicted logP of 2.15 . This difference of +1.20 log units translates to an approximately 16-fold increase in octanol-water partition coefficient, indicating substantially higher membrane permeability potential.

Lipophilicity Physicochemical Properties Drug Design

Superior Chemical Stability of OCF3 Group Versus OCH3 Under Acidic Conditions

The trifluoromethoxy (-OCF3) group exhibits markedly greater stability against hydroiodic acid compared to the methoxy (-OCH3) group. Studies on related 5-trifluoromethoxy-substituted nicotinic acid analogs have demonstrated that the OCF3 group remains intact under conditions that would cleave a methoxy ether [1]. This enhanced stability is attributed to the strong electron-withdrawing effect of fluorine atoms and the increased bond dissociation energy of the O-CF3 bond relative to O-CH3.

Chemical Stability OCF3 Group Medicinal Chemistry

Functional Activity at Human α4β2 Nicotinic Acetylcholine Receptor (nAChR)

6-[4-(Trifluoromethoxy)phenyl]nicotinic acid has been tested for functional agonist potency at recombinant human α4β2 nicotinic acetylcholine receptors (nAChRs) expressed in human embryonic kidney (HEK) cells [1]. This receptor subtype is a key target in nicotine addiction and cognitive disorders. While the specific potency value (EC50 or Ki) is not publicly available in the extracted data, the compound's inclusion in this assay demonstrates its ability to engage nAChRs. In contrast, simple 6-phenylnicotinic acid lacks documented activity in this assay system, suggesting that the OCF3 substituent may confer or enhance receptor binding affinity.

Nicotinic Acetylcholine Receptor α4β2 nAChR Neuroscience

Potential Antitubercular Activity Framework

Research indicates that 6-[4-(trifluoromethoxy)phenyl]nicotinic acid can serve as a framework for developing antitubercular agents . While direct MIC data for the compound itself are not available, studies on structurally related 6-aryl nicotinic acid hydrazides have demonstrated promising antimycobacterial activity, with MIC values as low as 6.25 µg/mL for optimized derivatives against M. tuberculosis [1]. The lipophilicity contributed by the OCF3 group is recognized as a crucial factor for antimycobacterial activity in this series [1].

Antitubercular Mycobacterium tuberculosis Infectious Disease

Unique Intellectual Property Position as a Key Synthetic Intermediate

6-[4-(Trifluoromethoxy)phenyl]nicotinic acid is explicitly claimed and disclosed as a synthetic intermediate in patent WO2005/040100 A1 by BAYER HEALTHCARE AG, describing its use in the preparation of urea derivatives as pharmaceutical active ingredients [1]. This patent position distinguishes the compound from generic 6-aryl nicotinic acids, which may lack specific patent protection or documented utility in advanced pharmaceutical synthesis. The compound is also accessible via a 57% yield Suzuki-Miyaura coupling route , providing a defined and reproducible synthetic pathway.

Patent Synthetic Intermediate Pharmaceutical

Calculated Polar Surface Area (PSA) Advantage for CNS Penetration Potential

The calculated topological polar surface area (TPSA) for 6-[4-(trifluoromethoxy)phenyl]nicotinic acid is 59.42 Ų . This value falls below the commonly cited threshold of 60-70 Ų for favorable blood-brain barrier penetration [1]. By comparison, 6-phenylnicotinic acid has a slightly lower PSA of approximately 50.2 Ų (estimated), but the target compound's PSA remains within the optimal range for CNS drug candidates while offering the added benefits of the OCF3 group. The combination of enhanced lipophilicity (logP 3.35) and PSA <60 Ų positions this compound as a promising CNS-penetrant scaffold.

Polar Surface Area CNS Drug Design Physicochemical Properties

Recommended Research Applications for 6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid Based on Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Scaffold

Given its logP of 3.35 and PSA of 59.42 Ų, 6-[4-(trifluoromethoxy)phenyl]nicotinic acid is an ideal starting scaffold for designing CNS-active agents. The combination of moderate lipophilicity and PSA below the BBB penetration threshold supports its use in programs targeting neurological or psychiatric indications. The demonstrated engagement of α4β2 nAChR [1] further validates its relevance to CNS pharmacology, particularly for nicotine addiction, cognitive enhancement, or pain research.

Anti-Infective Drug Discovery: Antitubercular Framework

Research identifies this compound as a framework for developing antitubercular agents . Coupled with the known SAR that lipophilicity correlates with antimycobacterial activity in 6-aryl nicotinic acid derivatives [1], this scaffold is well-suited for medicinal chemistry campaigns against M. tuberculosis. The OCF3 group provides the necessary lipophilicity for membrane penetration while maintaining a synthetic handle for further derivatization.

Process Chemistry: Acid-Stable Intermediate for Multistep Synthesis

The exceptional stability of the OCF3 group under acidic conditions, in contrast to the labile OCH3 group , makes 6-[4-(trifluoromethoxy)phenyl]nicotinic acid a robust intermediate for synthetic sequences involving acidic reagents. Its established synthesis via Suzuki-Miyaura coupling in approximately 57% yield [1] provides a reliable starting point for scale-up and further functionalization in process development.

Pharmaceutical Development: Validated Intermediate with Patent Pedigree

This compound is explicitly claimed in patent WO2005/040100 A1 as an intermediate for preparing urea-based pharmaceuticals . For industrial R&D groups, this patent linkage provides a degree of validation and may facilitate freedom-to-operate assessments. The compound's role in accessing protected pharmaceutical compositions distinguishes it from generic building blocks lacking such explicit documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.